Clindamycin phosphate

Übersicht

Beschreibung

Clindamycin phosphate is a water-soluble ester of clindamycin, a semi-synthetic derivative of lincomycin. It is primarily used as an antibiotic to treat a variety of bacterial infections. This compound is often preferred for its ability to be rapidly converted to active clindamycin in the body, making it effective against anaerobic bacteria and certain protozoans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clindamycin phosphate is synthesized through the phosphorylation of clindamycin. The process involves the reaction of clindamycin with phosphoric acid or its derivatives under controlled conditions. One common method includes dissolving clindamycin in pyridine and acetic acid, followed by the addition of zinc to facilitate the phosphorylation reaction .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Clindamycin phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: this compound is hydrolyzed in vivo to release active clindamycin. This reaction is facilitated by phosphatase enzymes.

Oxidation: this compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxide derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different derivatives.

Major Products: The primary product of hydrolysis is clindamycin, which retains the antibiotic properties of the parent compound. Oxidation and substitution reactions yield various derivatives that may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Clindamycin phosphate is primarily utilized in topical and injectable formulations. Upon administration, it is rapidly converted into the active form, clindamycin, which exhibits potent antibacterial activity. The compound is effective against anaerobic bacteria and certain gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) .

Dermatological Uses

This compound is predominantly used for the treatment of acne vulgaris. Its topical formulations, including gels and solutions, have shown significant efficacy in reducing acne lesions by targeting the bacteria responsible for acne development, specifically Propionibacterium acnes. Clinical studies indicate that the application of this compound can lead to a substantial decrease in inflammatory and non-inflammatory acne lesions .

Efficacy Data:

- A study demonstrated that after four weeks of treatment with this compound topical solution, the mean concentration of antibiotic activity in comedonal material was 597 mcg/g, indicating effective penetration and action at the site of infection .

- Another trial reported that patients applying this compound twice daily experienced a notable reduction in acne severity compared to placebo .

Gynecological Uses

This compound is also indicated for treating bacterial vaginosis. The vaginal gel formulation has been shown to effectively restore normal vaginal flora while alleviating symptoms associated with bacterial vaginosis .

Clinical Trials:

- A Phase III trial assessed the safety and efficacy of this compound vaginal gel in women aged 12 years and older, showing significant improvement in symptoms compared to placebo .

- The gel formulation provides localized treatment with minimal systemic absorption, making it a preferred choice for managing this condition .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal low systemic absorption when used topically. Studies indicate that plasma concentrations remain significantly low (0-3 ng/mL) following topical applications, which minimizes potential systemic side effects . This characteristic makes this compound an attractive option for localized treatment.

Safety Considerations:

- Common side effects include local irritation and allergic reactions; however, serious adverse effects are rare when used as directed .

- Clindamycin may cause pseudomembranous colitis when used systemically; hence, caution is advised when prescribing it for patients with a history of gastrointestinal diseases .

Case Studies and Research Findings

Several studies have documented the successful application of this compound across various patient demographics:

- Acne Treatment: A longitudinal study involving adolescents showed a marked improvement in acne severity scores after 12 weeks of treatment with this compound gel .

- Bacterial Vaginosis: In a randomized controlled trial, women treated with this compound vaginal gel reported higher satisfaction rates and lower recurrence rates compared to those receiving standard metronidazole treatment .

Wirkmechanismus

Clindamycin phosphate exerts its effects by inhibiting bacterial protein synthesis. Once hydrolyzed to clindamycin, it binds to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step in protein synthesis, preventing the elongation of the peptide chain and ultimately inhibiting bacterial growth. Clindamycin is bacteriostatic, meaning it inhibits bacterial reproduction but does not necessarily kill the bacteria .

Vergleich Mit ähnlichen Verbindungen

Lincomycin: The parent compound from which clindamycin is derived. It has a similar mechanism of action but is less potent.

Clindamycin Hydrochloride: Another salt form of clindamycin, used primarily for oral administration.

Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but different mechanism of action.

Doxycycline: A tetracycline antibiotic with a similar spectrum of activity but different pharmacokinetic properties

Uniqueness: Clindamycin phosphate is unique due to its rapid conversion to active clindamycin in the body, making it highly effective for both systemic and topical applications. Its ability to penetrate tissues and its effectiveness against anaerobic bacteria and certain protozoans set it apart from other antibiotics .

Biologische Aktivität

Clindamycin phosphate is an antibiotic that is primarily used for its effectiveness against a variety of bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive organisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical studies, and potential side effects.

This compound is a prodrug that is rapidly converted to its active form, clindamycin, through hydrolysis in vivo. The active clindamycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This mechanism can be either bacteriostatic or bactericidal depending on the concentration of the drug and the type of organism being targeted .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : this compound is administered via intramuscular or intravenous routes. After administration, peak serum levels of active clindamycin are reached within 1 to 3 hours .

- Distribution : The drug distributes well in body tissues but has limited penetration into the cerebrospinal fluid.

- Metabolism : Clindamycin undergoes hepatic metabolism primarily via CYP3A4 and CYP3A5 pathways .

- Elimination : The elimination half-life of active clindamycin is approximately 3 hours in adults and 2.5 hours in children. In patients with renal impairment, this half-life may be slightly prolonged .

Acne Vulgaris Treatment

This compound is widely used in dermatology for the treatment of acne vulgaris. Several clinical studies have demonstrated its efficacy:

- Topical Application Efficacy : A randomized controlled trial involving 358 patients compared the effects of topical this compound (1%) with a hydroalcoholic vehicle over eight weeks. Results showed significant reductions in pustule and papule counts in patients treated with clindamycin compared to placebo .

- Combination Therapy : Another study assessed the efficacy of combining this compound with adapalene gel (0.1%). The combination resulted in a significantly greater reduction in total acne lesions compared to clindamycin alone .

- Comparative Study with Oral Tetracycline : A study comparing topical this compound with oral tetracycline found no significant differences in efficacy between the two treatments for moderate acne, suggesting that topical clindamycin is a viable alternative .

Adverse Effects

While generally well tolerated, this compound can cause side effects:

- Gastrointestinal Issues : Diarrhea was reported in some patients; however, only a few cases were deemed treatment-related .

- Local Reactions : Injection site reactions such as pain and irritation have been noted following intramuscular administration .

- Rare Blood Dyscrasias : Cases of transient neutropenia and eosinophilia have been reported but are uncommon .

Summary Table of Clinical Studies

Eigenschaften

CAS-Nummer |

24729-96-2 |

|---|---|

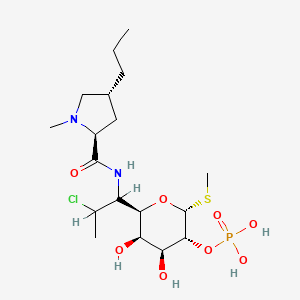

Molekularformel |

C18H34ClN2O8PS |

Molekulargewicht |

505.0 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10-,11+,12?,13-,14+,15-,16-,18-/m1/s1 |

InChI-Schlüssel |

UFUVLHLTWXBHGZ-KUWMELJBSA-N |

SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

Isomerische SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

Kanonische SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

Aussehen |

White to off-white solid powder. |

Key on ui other cas no. |

24729-96-2 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cleocin phosphate clindamycin phosphate clindamycin-2-phosphate Clindesse Clindets |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Clindamycin Phosphate?

A1: this compound is a prodrug that is hydrolyzed to its active form, Clindamycin, in the body. Clindamycin acts as a bacteriostatic antibiotic by binding to the 50S ribosomal subunit of susceptible bacteria. [, , , , ] This binding interferes with the process of peptide chain formation during protein synthesis, ultimately inhibiting bacterial growth. [, , , , ]

Q2: What are the downstream effects of this compound's interaction with its target?

A2: By inhibiting bacterial protein synthesis, this compound effectively halts bacterial growth and proliferation. [, , , , ] This bacteriostatic effect allows the body's immune system to clear the infection.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H34ClN2O8PS. Its molecular weight is 499.96 g/mol. [, , , ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, several studies mention using high-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , , , ] and mass spectrometry (MS) [, ] for identification and quantification of this compound and its related substances.

Q5: Does the type of container affect the stability of this compound solutions?

A6: Yes, one study found that while this compound remained stable for 30 days in AutoDose Infusion System bags at 4°C and 7 days at 23°C, the stability in plastic bags with Tobramycin Sulfate was limited to 14 days. [, ] This suggests the container material may play a role in long-term stability.

Q6: What strategies are employed to improve the stability of this compound formulations?

A6: Various approaches are used to enhance the stability and effectiveness of this compound formulations. These include:

- Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its stability, enhance drug delivery to the target site, and potentially reduce side effects. []

- Addition of Antioxidants: The inclusion of antioxidants like sodium hydrogensulfite in freeze-dried powder formulations can help prevent degradation and improve stability. []

- Use of Specific Solvents: Propylene glycol and ethanol solutions have been shown to suppress the hydrolysis of this compound, improving the stability of injectable formulations. []

Q7: How is this compound absorbed and distributed in the body?

A8: this compound is well absorbed after oral and parenteral administration, but poorly absorbed after topical or intravaginal application. [, , , ] It is widely distributed throughout the body, including bone, bile, and tissues. [, , , ]

Q8: How is this compound metabolized and excreted?

A9: this compound is primarily metabolized in the liver to both active and inactive metabolites. It is mainly excreted in bile and feces, with a small amount excreted in urine. [, , , ]

Q9: What is the efficacy of this compound in treating acne vulgaris?

A10: Several studies demonstrate the efficacy of topical this compound, often in combination with Benzoyl Peroxide, for treating acne vulgaris. [, , , , , ] Significant reductions in inflammatory and non-inflammatory lesions were observed compared to placebo.

Q10: Are there studies on the efficacy of this compound in treating other conditions?

A11: Yes, research shows that this compound is effective in treating bacterial pneumonia in children, especially those allergic to beta-lactams. [] It is also used to treat acute pelvic inflammatory disease, with intravenous or sequential treatment proving effective. []

Q11: What are the known mechanisms of resistance to Clindamycin?

A12: Resistance to Clindamycin primarily arises from modifications of the bacterial ribosomal target site, enzymatic inactivation of the drug, or active efflux of the drug from the bacterial cell. This resistance can be linked to the overuse of antibiotics, leading to the selection and spread of resistant bacterial strains. [, , ]

Q12: What are the known toxicological effects of this compound?

A13: While generally well-tolerated, this compound can cause side effects like gastrointestinal disturbances, skin rash, and allergic reactions. [, , , , ] More serious, but rare, side effects include Clostridium difficile-associated diarrhea. [, ]

Q13: What drug delivery strategies are being explored for this compound?

A14: Liposomal formulations of this compound are being investigated for their potential to enhance drug delivery to specific target sites, such as within the skin for acne treatment or to infection sites. [, ] This targeted delivery approach aims to improve drug efficacy and potentially reduce systemic side effects.

Q14: What analytical methods are used to determine the concentration of this compound in various formulations?

A15: High-performance liquid chromatography (HPLC) is widely used to determine this compound concentration. [, , , , , , , ] This technique, often coupled with UV or MS detection, provides the sensitivity and selectivity needed to quantify this compound in the presence of other components.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.